2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridines with trifluoromethylating agents, followed by cyclization with ethyl-substituted piperazines . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more efficiently and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYL-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE
- 6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE
Uniqueness
2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE is unique due to the presence of both the ethyl and piperazino substituents, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold in drug design and material science applications .
Properties
Molecular Formula |
C13H16F3N5 |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-ethyl-6-piperazin-1-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H16F3N5/c1-2-21-8-9-10(13(14,15)16)7-11(18-12(9)19-21)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3 |
InChI Key |
TYTXXYZOWCLJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=NC2=N1)N3CCNCC3)C(F)(F)F |
Origin of Product |
United States |
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